Borane-d3 (1M in THF)

Hydroboration Kinetic Isotope Effect Regioselectivity

Researchers requiring simultaneous substrate reduction and site-specific deuterium installation face a reagent gap: unlabeled borane-THF forfeits all isotopic labeling capability, while alternative deuterides (NaBD₄, LiAlD₄) exhibit incompatible chemoselectivity and solvent compatibility profiles. Borane-d3 (1M in THF) resolves this by functioning as both a stoichiometric reductant and deuterium source with borane-like reactivity. • 1.8-fold regiochemical KIE for BH₃/BD₃ hydroboration enables mechanistic pathway discrimination (concerted vs. stepwise; tunneling-controlled). • >95% stereospecificity in epoxide reduction supports direct synthesis of single-enantiomer deuterated alcohols for LC-MS/MS internal standards. • Amine-stabilized formulation maintains >98% isotopic purity across multi-month library synthesis campaigns, eliminating batch-to-batch variability.

Molecular Formula BH3
Molecular Weight 16.86 g/mol
CAS No. 13763-62-7
Cat. No. B057049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBorane-d3 (1M in THF)
CAS13763-62-7
SynonymsTrideuteroborane
Molecular FormulaBH3
Molecular Weight16.86 g/mol
Structural Identifiers
SMILESB
InChIInChI=1S/BH3/h1H3/i1D3
InChIKeyUORVGPXVDQYIDP-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Borane-d3 (1M in THF) Overview


Borane-d3 (1M in THF), CAS 13763-62-7, is the fully deuterated isotopologue of the widely used borane–tetrahydrofuran complex . As a source of nucleophilic deuteride, it serves as a critical reagent for the reduction of carbonyls, imines, and epoxides, as well as for the hydroboration of alkenes, where the deuterium label is incorporated into the product with high regiochemical fidelity [1]. Its primary differentiator from unlabeled borane–THF is the ability to simultaneously reduce a substrate and install a mass tag, enabling the elucidation of reaction mechanisms through kinetic isotope effect studies or the straightforward synthesis of site-specifically deuterated building blocks for pharmaceutical and materials research.

Deuteride reduction with simultaneous mass tagging
Mechanistic KIE probe studies (BH₃/BD₃ pairs)
Synthesis of site-deuterated building blocks

Why Borane-d3 Is Irreplaceable


The primary value of borane-d3 lies in its dual function as a reductant and a stoichiometric deuterium source. Substituting unlabeled borane–THF forfeits all isotopic labeling capability, making mechanistic probe experiments impossible and requiring a separate, often multi-step, deuteration strategy . While alternative deuteride reagents such as NaBD₄ or LiAlD₄ can introduce deuterium, they exhibit fundamentally different chemoselectivity profiles, substrate scopes, and solvent compatibilities [1]. Furthermore, as the comparative evidence below demonstrates, the BH₃/BD₃ reagent pair exhibits a non-classical regiochemical isotope effect on hydroboration selectivity, a phenomenon that is unique to this reductant class and cannot be replicated by any other deuteride donor [2]. For applications demanding site-specific deuterium placement with borane-like reactivity, no generic substitute exists.

Unlabeled borane–THF
Lacks deuterium labeling capability for mechanistic or mass-tagging workflows.
Alternative deuterides (NaBD₄, LiAlD₄)
May exhibit different chemoselectivity and solvent compatibility profiles.
Unique KIE phenomenon
BH₃/BD₃ hydroboration regiochemical isotope effect is class-specific and may not transfer to other deuteride donors.

Quantitative Evidence for Borane-d3


Hydroboration Regiochemical Isotope Effect

In a direct head-to-head comparison, hydroboration of 1-hexene with BH₃ versus BD₃ under identical conditions (25 °C, large excess of borane) yielded significantly different regiochemical outcomes. While experiments with BH₃ afforded the Markovnikov alcohol product in 10.7 ± 0.5% yield, those using BD₃ yielded only 6.1 ± 0.4% of the Markovnikov product, a difference attributable to nuclear quantum effects [1].

Regiochemical KIE
Head-to-head
BD₃: 6.1 ± 0.4% Markovnikov vs BH₃: 10.7 ± 0.5% (KIE 1.8 ± 0.2)
Mechanistic-level regiooutcome shift; synthetic route design consideration.
1-Hexene, 25 °C, large excess borane; seven independent measurements.
Hydroboration Kinetic Isotope Effect Regioselectivity

Stereospecific Epoxide Reduction

In a synthetic study on enantioselective trans-1,2-diol synthesis, the reduction of a silyloxy epoxide derived from trans-1-tert-butyldiphenylsilyloxypropene was performed with both BH3-THF and BD3-THF. The reaction with BD3-THF consistently proceeded with >95% stereospecificity, matching the excellent diastereoselectivity achieved with BH3-THF (>20:1 d.r.) while incorporating a deuterium label at the transferred hydride site [1]. An accompanying kinetic isotope effect of k_H/k_D ≈ 1.6 was measured for the hydride transfer step, confirming a primary isotope effect consistent with B–H/B–D bond cleavage in the rate-determining step [2].

Stereospecific Reduction
Head-to-head
>95% stereospecificity, d.r. >20:1, KIE ≈ 1.6; deuterium incorporated at hydride site
Maintains stereochemical fidelity while installing deuterium; low-risk path to chiral deuterated alcohols.
Epoxide reduction of silyloxy substrate, THF, 0 °C.
Stereospecific Reduction Epoxide Opening Deuterium Labeling

Reductive Acetal Opening KIE

In a detailed mechanistic study, equimolar mixtures of BH3·THF and BD3·THF were used in the reductive opening of 4,6-O-benzylidene acetals under Lewis acid (AlCl3) catalysis. In THF, the competitive experiment revealed a primary isotope effect of 2.4 at early conversion (40 min, 11% yield), which decreased to 1.4 at higher conversion (60 min, 20% yield) [1]. This contrasts with the BH3·NMe3/BD3·NMe3 system in toluene, where a stronger primary KIE of 2.6–2.8 was observed, indicating solvent- and ligand-dependent modulation of the isotope effect [2].

Acetal Opening KIE
Cross-study comparable
KIE (k_H/k_D) = 2.4 (11% conv.) decreasing to 1.4 (20% conv.) for BD₃·THF vs BH₃·THF
Quantitative KIE benchmark for acetal reduction; conversion-dependent effect requires optimization.
Benzylidene acetal, AlCl₃, THF, competitive equimolar BH₃/BD₃.
Reductive Acetal Opening Kinetic Isotope Effect Benzylidene Acetal

Stabilized BD3-THF Storage Stability

An amine-stabilized formulation of BD3-THF, specifically containing 0.005 mol% N-isopropyl-N-methyl-tert-butylamine (NIMBA), was developed to suppress the well-known thermal decomposition pathway of borane–THF complexes (which generate diborane and ether cleavage products) [1]. The stabilized BD3-THF showed sufficiently extended shelf-life to be commercialized as a stock solution, whereas unstabilized BD3-THF requires preparation immediately before use to ensure adequate deuterium incorporation fidelity .

Storage Stability
Class-level
NIMBA-stabilized BD₃·THF maintains >98% isotopic purity over months at –20 °C
Stabilized formulation extends shelf-life for multi-batch campaigns.
Unstabilized BD₃·THF decomposes within days at ambient temperature.
Reagent Stability Amine Stabilization Boron Hydride Decomposition

Borane-d3 Application Scenarios


Mechanistic KIE Probe Studies

The 1.8-fold regiochemical KIE observed for BH3/BD3 hydroboration [1] provides a direct tool to distinguish between competing mechanistic pathways (concerted vs. stepwise, classical vs. tunneling-controlled) in alkene functionalization. Researchers can compare the Markovnikov/anti-Markovnikov product ratios from BH3-THF and BD3-THF experiments to infer whether nuclear quantum effects are operative in their specific substrate system.

Deuterium-Labeled Chiral Alcohol Synthesis

The demonstrated preservation of >95% stereospecificity in epoxide reduction with BD3-THF [1] enables the direct synthesis of single-enantiomer deuterated alcohols suitable as internal standards for LC-MS/MS bioanalysis or as metabolic probe substrates, avoiding protracted synthetic routes that rely on late-stage H/D exchange or resolution of racemic deuterated intermediates.

Carbohydrate Deuteration Strategies

The primary KIE of 2.4 measured in benzylidene acetal reductive opening [1] validates BD3-THF as an effective reagent for regioselective deuteration of carbohydrate protecting group chemistry, a critical step in the preparation of deuterated glycomimetics for NMR conformational analysis and mass spectrometry-based quantitative glycoproteomics.

Multi-Batch Deuteration with Stabilized Reagent

The amine-stabilized BD3-THF formulation [1] allows laboratories engaged in multi-step deuterated compound library synthesis to purchase a single batch of reagent and use it reliably over months, ensuring consistent deuterium incorporation (>98% isotopic purity) across an entire campaign without batch-to-batch variability introduced by in-house reagent preparation.

Application
Selection Property
Validation Focus
Mechanistic KIE probe studies
BH₃/BD₃ paired KIE experiments
Mechanistic pathway differentiation and tunneling assessment
Deuterium-labeled chiral alcohol synthesis
Stereospecific epoxide reduction with deuterium incorporation
Enantiomeric excess and diastereomeric ratio monitoring
Carbohydrate deuteration strategies
Reductive acetal opening KIE for regioselective deuteration
Conversion-dependent isotopic purity optimization
Multi-batch deuteration campaigns
Stabilized reagent with consistent deuterium incorporation
Batch-to-batch isotopic purity reproducibility
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